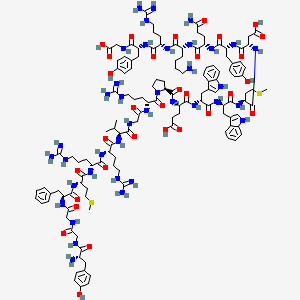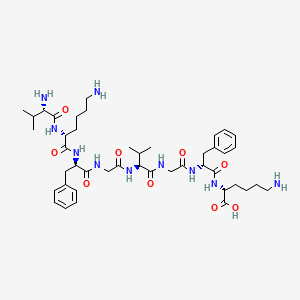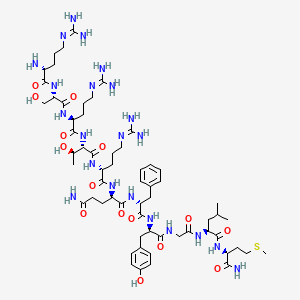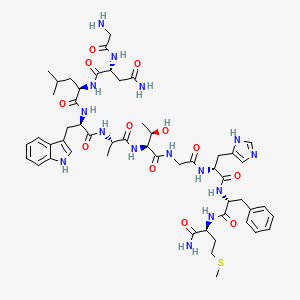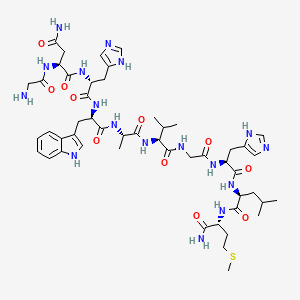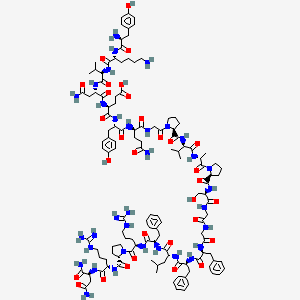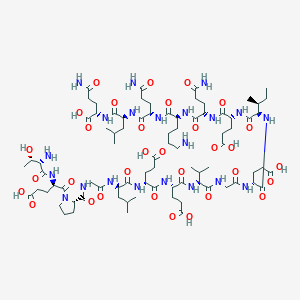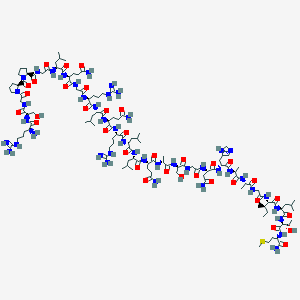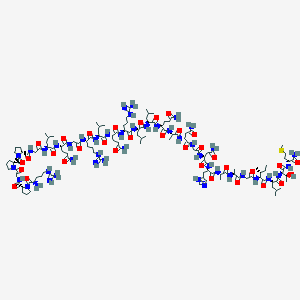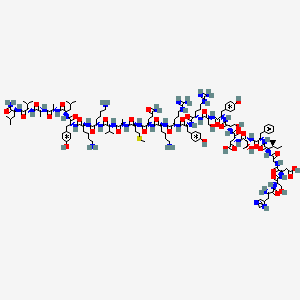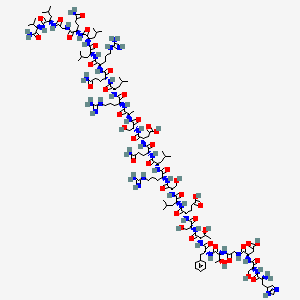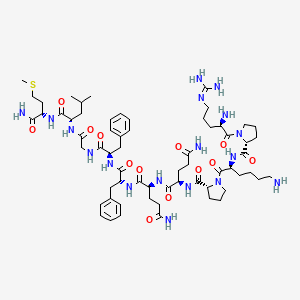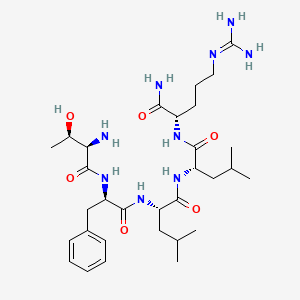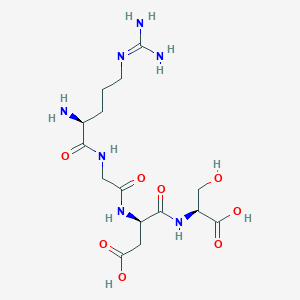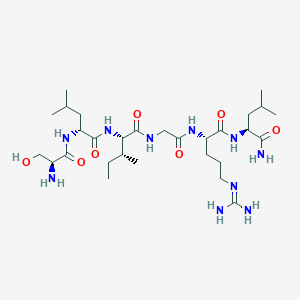
H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 is a synthetic peptide composed of seven amino acids: serine, D-leucine, allo-isoleucine, glycine, arginine, and leucine. This peptide is known for its role as a proteinase-activated receptor 2 (PAR-2) agonist, which is significant in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of serine oxide.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine results in serine oxide, while substitution reactions yield modified peptides with altered amino acid sequences .
Aplicaciones Científicas De Investigación
H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Acts as a PAR-2 agonist, influencing various cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving PAR-2, such as inflammation and pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 exerts its effects by binding to and activating proteinase-activated receptor 2 (PAR-2). This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent downstream effectors like phospholipase C (PLC) and protein kinase C (PKC). These pathways lead to various cellular responses, such as inflammation, pain modulation, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ser-Leu-Ile-Gly-Arg-Leu-NH2: Another PAR-2 agonist with a similar structure but different stereochemistry.
Ser-Leu-Ile-Gly-Lys-Val-amide: A peptide with a similar sequence but different functional groups
Uniqueness
H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 is unique due to its specific sequence and stereochemistry, which confer distinct biological activities and receptor binding properties. Its role as a PAR-2 agonist makes it valuable in research focused on inflammation and pain pathways .
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18+,19+,20+,21-,23+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMJRPYYIJZPC-GBQYIURDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
